1H-Pyrrol-2(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dihydropyrrol-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO/c6-4-2-1-3-5-4/h1,3H,2H2,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIESAWGOYVNHLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

83.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1H-Pyrrol-2(3H)-one: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Pyrrol-2(3H)-one, a γ-lactam, serves as a foundational scaffold in a myriad of biologically active compounds. Its unique structural features and reactivity make it a molecule of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and biological significance of this compound and its derivatives.

Chemical Structure and Properties

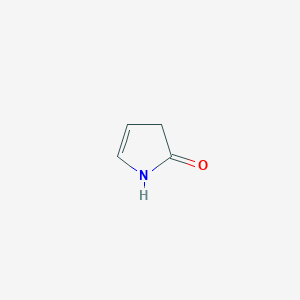

This compound, also known as 1,3-dihydropyrrol-2-one, is a five-membered heterocyclic compound containing a nitrogen atom and a carbonyl group.[1] The structure features a lactam, which is a cyclic amide.

Structure:

Chemical Structure of this compound

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1,3-dihydropyrrol-2-one | [1] |

| Synonyms | 2,3-dihydro-1H-pyrrol-2-one, Dihydropyrrolone | [1] |

| Molecular Formula | C₄H₅NO | [1] |

| Molecular Weight | 83.09 g/mol | [1] |

| XLogP3 | -0.4 | [1] |

Spectroscopic Data

General Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum of a pyrrolone derivative will typically show signals for the protons on the pyrrolone ring. The chemical shifts are influenced by the substituents and the electronic environment.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the lactam, typically in the downfield region.

-

IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band corresponding to the C=O stretching vibration of the lactam ring. The N-H stretching vibration will also be present if the nitrogen is unsubstituted.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the pyrrolone ring.

Synthesis

The synthesis of pyrrolone derivatives can be achieved through various synthetic routes. One common approach involves the multicomponent reaction of amines, aldehydes, and pyruvate derivatives.

Experimental Protocol: General Synthesis of Polysubstituted 3-hydroxy-3-pyrroline-2-ones

This protocol is adapted from a method for the synthesis of polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives.

Materials:

-

Aromatic aldehyde

-

Amine

-

Sodium diethyl oxalacetate

-

Citric acid (catalyst)

-

Solvent (e.g., ethanol)

Procedure:

-

An acid-catalyzed condensation of an aromatic aldehyde and an amine is carried out in the presence of citric acid to yield an imine.

-

In the next step, sodium diethyl oxalacetate is used to generate an enol derivative in an acidic environment.

-

The enol then reacts with the iminium species to obtain an intermediate containing a protonated ketone functional group.

-

Subsequent intramolecular cyclization and dehydration lead to the formation of the polysubstituted 3-hydroxy-3-pyrroline-2-one.

Reactivity

The reactivity of this compound is characterized by the presence of the γ-lactam ring, which contains an α,β-unsaturated amide moiety and an enamine functionality. This allows for functionalization at multiple positions of the lactam core.

Key Reactions:

-

N-Alkylation/N-Acylation: The nitrogen atom of the lactam can be alkylated or acylated using appropriate electrophiles.

-

Reactions at the Carbonyl Group: The carbonyl group can undergo nucleophilic attack.

-

Michael Addition: The α,β-unsaturated system is susceptible to Michael addition by nucleophiles.

-

Ring-Opening Reactions: The lactam ring can be opened under hydrolytic conditions (acidic or basic) to yield the corresponding γ-amino acid.

Reactivity of this compound

Biological Activity and Drug Development

The pyrrolone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These include antimicrobial, anti-inflammatory, antiviral, and anticancer properties.

Signaling Pathway Involvement:

While a specific signaling pathway for the parent this compound is not well-defined, derivatives have been shown to interact with various biological targets. For instance, some pyrrolidone derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway.

Inhibition of the COX-2 Pathway by Pyrrolone Derivatives

The diagram above illustrates the role of COX enzymes in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. Certain pyrrolone derivatives can inhibit COX-2, thereby reducing inflammation.

Conclusion

This compound is a fundamentally important heterocyclic compound with a rich chemistry and significant potential in drug discovery. While detailed experimental data for the parent compound is sparse in readily available literature, the study of its derivatives has revealed a wide array of biological activities. Further research into the synthesis, reactivity, and biological mechanisms of this compound and its simpler derivatives is warranted to fully unlock its therapeutic potential.

References

An In-depth Technical Guide to 1H-Pyrrol-2(3H)-one and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-Pyrrol-2(3H)-one, a heterocyclic compound that serves as a core scaffold for a wide range of biologically active molecules. This document details its chemical identity, a representative synthetic protocol for its derivatives, and explores the mechanism of action for a notable class of these derivatives.

Chemical Identity of this compound

This compound, a five-membered lactam, is a fundamental building block in medicinal chemistry. While the parent compound is primarily a synthetic intermediate, its derivatives have garnered significant interest due to their diverse pharmacological activities.

| Identifier | Value |

| CAS Number | 27406-82-2 |

| Molecular Formula | C4H5NO |

| Molecular Weight | 83.09 g/mol |

| Synonyms | 1,3-dihydro-2H-pyrrol-2-one |

| 2,3-dihydro-1H-pyrrol-2-one | |

| Dihydropyrrolone |

Synthesis of Pyrrolin-2-one Derivatives: A Representative Protocol

The synthesis of the this compound core and its derivatives is often achieved through multicomponent reactions, which allow for the efficient construction of complex molecules in a single step. Below is a detailed experimental protocol for the synthesis of a polysubstituted 3-hydroxy-3-pyrroline-2-one derivative, a common class of compounds based on the this compound scaffold.[1][2]

Reaction: Three-component condensation of an aromatic aldehyde, an amine, and sodium diethyl oxalacetate.[1][2]

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Amine (e.g., aniline)

-

Sodium diethyl oxalacetate

-

Citric acid

-

Absolute ethanol

-

Argon atmosphere

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, combine the aromatic aldehyde (1 equivalent), amine (1 equivalent), and citric acid (2 equivalents) in absolute ethanol.

-

Stir the mixture magnetically at room temperature under an argon atmosphere for 1 hour.

-

To the reaction mixture, add sodium diethyl oxalacetate (2 equivalents).

-

Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the mixture with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired polysubstituted 3-hydroxy-3-pyrroline-2-one derivative.

This method provides a versatile and efficient route to a variety of pyrrolin-2-one derivatives with the potential for diverse biological activities.

Biological Activity and Signaling Pathways of Pyrrolin-2-one Derivatives

References

- 1. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. A Multicomponent Protocol for the Synthesis of Highly Functionalized γ-Lactam Derivatives and Their Applications as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrolinone derivatives as a new class of P2X3 receptor antagonists Part 2: Discovery of orally bioavailable compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of pyrrolin-2-one derivatives synthesized by a new practical method as inhibitors of plasminogen activator inhibitor-1 (PAI-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrrolinone derivatives as a new class of P2X3 receptor antagonists. Part 3: Structure-activity relationships of pyrropyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrrolinone derivatives as a new class of P2X3 receptor antagonists. Part 1: Initial structure-activity relationship studies of a hit from a high throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Chemical Antagonists of Plasminogen Activator Inhibitor-1: Mechanisms of Action and Therapeutic Potential in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

A Technical Guide to the Spectroscopic Data of 1H-Pyrrol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 1H-Pyrrol-2(3H)-one. Due to the limited availability of experimental data for this specific molecule in public databases, this guide presents the available experimental data, predicted spectral characteristics, and a comparative analysis with the closely related and well-characterized analog, 2-pyrrolidinone. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to aid researchers in the characterization of this and similar compounds. This guide is intended to be a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development.

Introduction

This compound, a lactam derivative, is a heterocyclic organic compound with potential applications in medicinal chemistry and as a building block in organic synthesis. The spectroscopic characterization of such molecules is crucial for confirming their structure, purity, and for understanding their chemical properties. This guide focuses on the key spectroscopic techniques used for the elucidation of the structure of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

A notable challenge in the study of this compound is the scarcity of publicly available experimental spectroscopic data. Therefore, this guide will present the available experimental data and supplement it with a detailed analysis of the spectra of the saturated analog, 2-pyrrolidinone, to provide a foundational understanding of the expected spectral features.

Molecular Structure and Spectroscopic Overview

The structure of this compound contains a five-membered ring with a lactam functionality (a cyclic amide), an endocyclic double bond, and a methylene group. These features give rise to characteristic signals in its NMR, IR, and MS spectra.

Below is a diagram illustrating the general workflow for the spectroscopic analysis of a compound like this compound.

Physical properties of 1H-Pyrrol-2(3H)-one (melting point, boiling point, solubility)

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1H-Pyrrol-2(3H)-one, a heterocyclic organic compound. Due to tautomerism, this compound is commonly referred to by its more stable lactam form, 2-Pyrrolidone. The data and protocols presented herein are based on the experimentally determined values reported for 2-Pyrrolidone.

Quantitative Data Summary

The key physical properties of this compound (as 2-Pyrrolidone) are summarized in the table below for ease of reference and comparison.

| Physical Property | Value | Conditions |

| Melting Point | 25 °C (77 °F; 298 K)[1][2][3] | - |

| Boiling Point | 245 °C (473 °F; 518 K)[1][2] | at 760 mmHg |

| 251.2 °C (484.2 °F)[3] | - | |

| Solubility | Miscible with water, ethanol, ether, chloroform, benzene, ethyl acetate, and carbon disulfide[4][5]. | - |

| Soluble in water[3][6]. | - | |

| Insoluble in petroleum ether[7][8]. | - |

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the physical properties of organic compounds like this compound.

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a pure substance.

Methodology: Capillary Tube Method [9][10][11]

-

Sample Preparation: A small amount of the finely powdered solid compound is introduced into a thin-walled capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample into the bottom.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil) or a calibrated melting point apparatus.

-

Heating and Observation: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute as the expected melting point is approached[10][12].

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears, and the temperature at which the entire sample has completely melted. This range is reported as the melting point[13].

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Thiele Tube Method [14][15][16]

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or fusion tube[14][17]. A capillary tube, sealed at one end, is placed inside the test tube with its open end submerged in the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid such as mineral oil. The thermometer bulb and the sample should be at the same level[14].

-

Heating and Observation: The Thiele tube is heated gently at the side arm to ensure uniform heat circulation[16]. As the temperature rises, air trapped in the capillary tube will bubble out. The heating is continued until a steady and rapid stream of bubbles emerges from the capillary tube.

-

Data Recording: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point of the substance[16]. The barometric pressure should also be recorded for accuracy[15].

Solubility tests provide valuable information about the polarity and functional groups present in a molecule.

Methodology: Qualitative Solubility Testing [18][19][20]

-

Sample Preparation: A small, measured amount of the solute (e.g., 25 mg of solid or 0.05 mL of liquid) is placed into a small test tube[18].

-

Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL) is added in small portions to the test tube[18].

-

Mixing and Observation: After each addition, the test tube is shaken vigorously for a set period (e.g., 60 seconds) to ensure thorough mixing[19]. The mixture is then observed to determine if the solute has completely dissolved.

-

Classification: The compound is classified as "soluble," "partially soluble," or "insoluble" based on the visual observation. This process is repeated with a range of solvents of varying polarities (e.g., water, diethyl ether, 5% NaOH, 5% HCl, and concentrated H2SO4) to create a solubility profile[21][22]. For this compound, its miscibility with water and common organic solvents indicates its polar nature[4].

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physical properties of a chemical compound in a laboratory setting.

Caption: Workflow for Physical Property Analysis.

References

- 1. 2-Pyrrolidone | C4H7NO | CID 12025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]

- 3. univarsolutions.com [univarsolutions.com]

- 4. 2-PYRROLIDONE - Ataman Kimya [atamanchemicals.com]

- 5. 2-吡咯烷酮 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 616-45-5 CAS | 2-PYRROLIDONE | Laboratory Chemicals | Article No. 5517D [lobachemie.com]

- 7. 2-Pyrrolidinone | 616-45-5 [chemicalbook.com]

- 8. 2-Pyrrolidinone CAS#: 616-45-5 [m.chemicalbook.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. byjus.com [byjus.com]

- 12. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 13. pennwest.edu [pennwest.edu]

- 14. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 15. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. cdn.juniata.edu [cdn.juniata.edu]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. chem.ws [chem.ws]

- 20. chem.ucalgary.ca [chem.ucalgary.ca]

- 21. scribd.com [scribd.com]

- 22. www1.udel.edu [www1.udel.edu]

Tautomerism of 1H-Pyrrol-2(3H)-one and its Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the tautomeric equilibria of 1H-pyrrol-2(3H)-one and its isomers. The pyrrolidone scaffold is a crucial pharmacophore found in a wide array of natural products and synthetic drugs, exhibiting diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] Understanding the tautomeric preferences of this heterocyclic system is paramount for drug design and development, as different tautomers can exhibit distinct physicochemical properties, receptor binding affinities, and metabolic stabilities.

Introduction to Tautomerism in Pyrrolinones

This compound, a γ-lactam, can theoretically exist in several tautomeric forms arising from the migration of a proton. The primary equilibrium is a lactam-lactim tautomerism, which is a form of keto-enol tautomerism. The key tautomers include the lactam form (this compound), and its enol isomers: 2-hydroxypyrrole, 3-hydroxypyrrole, and 5-hydroxypyrrole. The relative stability of these tautomers is influenced by factors such as substituent effects, solvent polarity, and temperature.[2]

The lactam form is generally the most thermodynamically stable tautomer in the gas phase and in aqueous solutions.[3] However, the presence of specific substituents or solvents can shift the equilibrium towards the lactim (enol) forms. For instance, hydrogen-bond accepting solvents can stabilize the enol form.[4]

Tautomeric Isomers of this compound

The principal tautomeric isomers of this compound are depicted below. The lactam form is generally favored, but the hydroxypyrrole (lactim) forms can be present in equilibrium.

Quantitative Analysis of Tautomeric Equilibria

While comprehensive thermodynamic data for the parent this compound is scarce in the literature, computational studies on substituted analogs provide valuable insights into the relative stabilities of the tautomers. Density Functional Theory (DFT) calculations are a powerful tool for estimating the Gibbs free energy differences (ΔG) between tautomers.

Table 1: Calculated Relative Stabilities of Substituted Pyrrolinone Tautomers

| Compound/System | Tautomer 1 | Tautomer 2 | ΔG (kcal/mol) (Gas Phase) | ΔG (kcal/mol) (Solvent) | Method | Reference |

| Substituted 4-acetyl-3-hydroxy-3-pyrroline-2-one | Tautomer 4a | Tautomer 4a' | 1.3 | 0.4 (Ethanol) | B3LYP/6-311++G(2d,2p)//B3LYP/6-31+G(d,p) | [4] |

| 2-aminopyrrole | Amino tautomer (most stable) | Imino tautomers | 20 - 80 kJ/mol (approx. 4.8 - 19.1 kcal/mol) | - | DFT(B3LYP)/6-311+G(d,p) | [5] |

Note: The data presented are for substituted derivatives and not the parent this compound. The relative energies can vary significantly with different substitution patterns.

Experimental Protocols for Tautomer Analysis

The study of tautomerism in pyrrolinones relies heavily on spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for investigating tautomeric equilibria in solution. The position of the equilibrium can be determined by integrating the signals corresponding to each tautomer. In cases of rapid interconversion, averaged signals are observed, and variable temperature NMR can be employed to slow the exchange and resolve individual tautomers.

Protocol for Variable Temperature (VT) NMR Analysis:

-

Sample Preparation: Prepare a solution of the pyrrolinone derivative in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, acetonitrile-d3) with a concentration of approximately 0.05 M. Use a high-quality NMR tube suitable for VT experiments.

-

Initial Spectrum Acquisition: Acquire a standard 1H and 13C NMR spectrum at ambient temperature (e.g., 298 K).

-

Low-Temperature Analysis: Gradually decrease the temperature of the NMR probe in increments of 10-20 K. Allow the temperature to equilibrate for at least 5-10 minutes at each step before acquiring a new spectrum. Continue until the signals for the individual tautomers are resolved or the solvent begins to freeze.

-

High-Temperature Analysis: If the exchange is slow at ambient temperature, gradually increase the temperature to observe coalescence of the signals. Do not exceed the boiling point of the solvent.

-

Data Analysis: Integrate the well-resolved signals of each tautomer at various temperatures to calculate the equilibrium constant (Keq) at each temperature. A van't Hoff plot (ln Keq vs. 1/T) can then be used to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomerization.

Infrared (IR) Spectroscopy

IR spectroscopy can distinguish between the lactam and lactim forms by identifying the characteristic vibrational frequencies of the C=O (lactam) and O-H/C=N (lactim) functional groups.

Protocol for IR Spectroscopy Analysis:

-

Sample Preparation:

-

Solution: Prepare a dilute solution of the compound in a suitable solvent (e.g., CCl4, CH2Cl2) in an IR-transparent cell.

-

Solid State (KBr pellet): Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

-

-

Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm-1.

-

Data Analysis:

-

Look for a strong absorption band in the region of 1650-1750 cm-1, characteristic of the C=O stretch of the lactam tautomer.

-

Look for a broad absorption band in the region of 3200-3600 cm-1, corresponding to the O-H stretch of the lactim tautomer, and a band around 1600-1650 cm-1 for the C=N stretch.

-

Computational Chemistry

Quantum chemical calculations are essential for predicting the relative stabilities and spectroscopic properties of tautomers.

Protocol for DFT Calculations:

-

Structure Optimization: Build the 3D structures of all possible tautomers. Perform geometry optimization using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, Gibbs free energy).

-

Solvent Effects: Include the effect of a solvent using a continuum solvation model (e.g., PCM, SMD).

-

NMR Chemical Shift Calculation: Use the Gauge-Including Atomic Orbital (GIAO) method to predict the 1H and 13C NMR chemical shifts of each tautomer for comparison with experimental data.

Spectroscopic Data

Table 2: Characteristic Spectroscopic Data for Pyrrolinone Tautomers

| Tautomer | Method | Characteristic Signals/Bands |

| Lactam (Keto) Form | ||

| 13C NMR | C=O: ~170-180 ppm | |

| 1H NMR | N-H: broad signal, highly dependent on solvent and concentration | |

| IR | C=O stretch: ~1650-1750 cm-1 (strong) | |

| Lactim (Enol) Form | ||

| 13C NMR | C-OH: ~140-150 ppm | |

| 1H NMR | O-H: broad signal, chemical shift varies with solvent and H-bonding | |

| IR | O-H stretch: ~3200-3600 cm-1 (broad), C=N stretch: ~1600-1650 cm-1 |

Note: These are approximate ranges and can vary based on substitution and solvent. For some substituted 1-phenyl-1H-pyrrol-3(2H)-one derivatives, X-ray crystallography has shown that they exist as the keto tautomers in the solid state.[2] In solution, NMR spectroscopy revealed the influence of solvent polarity and hydrogen bonding on the keto-enol equilibrium.[2]

Biological Significance and Drug Development Implications

The tautomeric state of a pyrrolinone-containing drug can significantly impact its biological activity. The different shapes, hydrogen bonding capabilities, and lipophilicity of tautomers can lead to different interactions with biological targets. For example, one tautomer may fit into a receptor's binding pocket while another does not. Therefore, understanding and controlling the tautomeric equilibrium is a critical aspect of rational drug design.

Currently, there is a lack of specific signaling pathways directly attributed to the individual tautomers of this compound in the literature. However, the broad spectrum of biological activities associated with the pyrrolidone scaffold suggests that the ability to exist in different tautomeric forms may contribute to its promiscuous pharmacology. Future research in this area should focus on synthesizing and isolating stable analogs of each tautomer to investigate their specific biological effects.

Conclusion

The tautomerism of this compound is a complex phenomenon governed by a delicate balance of structural and environmental factors. While the lactam form is generally predominant, the potential for equilibrium with various lactim isomers has significant implications for the chemical and biological properties of this important heterocyclic scaffold. A combination of advanced spectroscopic techniques, particularly variable temperature NMR, and high-level computational chemistry is essential for a thorough understanding and quantitative characterization of these tautomeric systems. This knowledge is crucial for the successful design and development of novel therapeutics based on the pyrrolinone core.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and characterization of 5-hydroxymethyl-5-methyl-pyrroline N-oxide and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. diverdi.colostate.edu [diverdi.colostate.edu]

- 5. Quantum Chemical Studies on the Prototropic and Acid/Base Equilibria for 2-Aminopyrrole in Vacuo—Role of CH Tautomers in the Design of Strong Brønsted Imino N-Bases - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 1H-Pyrrol-2(3H)-one and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrol-2(3H)-one core, a five-membered lactam structure, serves as a versatile scaffold in medicinal chemistry, giving rise to a diverse array of derivatives with significant biological activities. These compounds have garnered considerable attention for their potential therapeutic applications, ranging from oncology and infectious diseases to neurodegenerative disorders. This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Derivatives of this compound have demonstrated potent cytotoxic and antiproliferative effects against a variety of cancer cell lines. The mechanisms of action are often centered around the inhibition of key enzymes and signaling pathways crucial for cancer cell growth, survival, and metastasis.

Inhibition of Key Kinases in Oncology

Several derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer.

Traf2- and Nck-interacting kinase (TNIK) Inhibition: Certain 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of TNIK, a kinase implicated in the Wnt signaling pathway, which is frequently hyperactivated in colorectal cancer. Inhibition of TNIK by these compounds leads to the suppression of cancer cell proliferation and migration. For instance, benzo[d]oxazol-2(3H)-one derivatives have shown significant TNIK inhibitory activity, with the most potent compounds exhibiting IC50 values in the nanomolar range.[1]

Fibroblast Growth Factor Receptor (FGFR) Inhibition: Abnormal activation of the FGFR signaling pathway is a key driver in various tumors. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3. These compounds have demonstrated the ability to inhibit the proliferation of cancer cells and induce apoptosis.[1][2][3][4]

c-Met Inhibition: The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in tumor cell migration, invasion, and proliferation. Novel 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives have been designed and synthesized as c-Met inhibitors, with some compounds showing strong inhibitory activity.

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition: HPK1 is a negative regulator of T-cell activation, and its inhibition is a promising strategy for cancer immunotherapy. 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives have been identified as potent HPK1 inhibitors.

Lysine-Specific Demethylase 1 (LSD1) Inhibition: LSD1 is an epigenetic regulator often overexpressed in various cancers. Novel 1H-pyrrolo[2,3-c]pyridin derivatives have been designed as potent and reversible LSD1 inhibitors, demonstrating antiproliferative activity against acute myelogenous leukemia (AML) and small cell lung cancer (SCLC) cell lines.

Table 1: Anticancer Activity of this compound Derivatives (IC50/GI50 Values)

| Compound Class | Target | Cancer Cell Line(s) | IC50/GI50 (µM) | Reference |

| 1H-pyrrolo[2,3-b]pyridine derivatives | TNIK | Colorectal cancer cells | pIC50 values from 7.37 to 9.92 | [5][6] |

| Benzo[d]oxazol-2(3H)-one derivative (8g) | TNIK | - | 0.050 | [7] |

| 1H-pyrrolo[2,3-b]pyridine derivative (4h) | FGFR1, FGFR2, FGFR3 | 4T1 (breast cancer) | 0.007, 0.009, 0.025 | [1][2][4] |

| 1H-pyrrolo[2,3-b]pyridine derivative (16h) | MELK | A549, MDA-MB-231, MCF-7 | 0.109 - 0.245 | [8] |

| Chiral 1H,3H-pyrrolo[1,2-c]thiazole derivatives | DNA alkylation | Breast and colorectal adenocarcinoma | 1.0 - 8.7 | [9] |

Antimicrobial Activity

The this compound scaffold is also a promising platform for the development of novel antimicrobial agents. Various derivatives have exhibited significant activity against a broad spectrum of bacteria and fungi.

Antibacterial and Antifungal Activity of Pyrrolone Derivatives: 3-Arylidene-2(3H)-pyrrolones have shown good antimicrobial activity.[10] For example, 3-Benzylidene-5-(4-methylphenyl)-2(3H) pyrrolone demonstrated notable activity against Staphylococcus aureus and Candida albicans.[11] The introduction of different substituents on the arylidene ring has been shown to modulate the antimicrobial potency.[11]

Table 2: Antimicrobial Activity of this compound Derivatives (MIC Values)

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 3-Benzylidene-5-(4-methylphenyl)-2(3H) pyrrolone | Staphylococcus aureus | 50 | [11] |

| 3-Benzylidene-5-(4-methylphenyl)-2(3H) pyrrolone | Candida albicans | 50 | [11] |

| 3-Benzylidene-5-(4-methylphenyl)-2(3H) pyrrolone | Escherichia coli | 100 | [11] |

| Pyrrole-ligated 1,3,4-oxadiazoles | A. baumannii | <2 - 8 | |

| Pyrrolyl benzamide derivatives | Staphylococcus aureus | 3.12 - 12.5 | [12] |

| Pyrrolyl benzamide derivatives | Escherichia coli | 3.12 - 12.5 | [12] |

| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | 0.7 | [12] |

Neuroprotective Effects

Derivatives of this compound, particularly pyrrole-based hydrazones, have emerged as promising neuroprotective agents. Their mechanism of action often involves antioxidant properties and the modulation of enzymes implicated in neurodegenerative diseases.

Protection Against Oxidative Stress: Pyrrole hydrazones have demonstrated significant neuroprotective effects in in vitro models of oxidative stress.[13][14][15][16][17] They have been shown to protect neuronal cells from the toxicity induced by agents like 6-hydroxydopamine (6-OHDA), a neurotoxin used to model Parkinson's disease.[15][17] This protection is attributed to their ability to scavenge reactive oxygen species (ROS) and reduce lipid peroxidation.[15]

Table 3: Neuroprotective Activity of Pyrrole Derivatives

| Compound Class | Model | Effect | Reference |

| Pyrrole hydrazones | 6-OHDA-induced toxicity in rat brain synaptosomes | Preservation of synaptosomal viability | [13][14] |

| Pyrrole hydrazones | H2O2-induced stress in SH-SY5Y cells | Neuroprotective effect at concentrations as low as 1 µM | [13][16] |

| Pyrrole-based hydrazone (9a) | 6-OHDA induced oxidative stress | Pronounced neuroprotective effect comparable to melatonin | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the evaluation of the biological activity of this compound derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis by flow cytometry.

-

Cell Treatment: Treat cells with the test compounds for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

-

Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are often mediated through their interaction with specific signaling pathways.

Wnt Signaling Pathway Inhibition

The Wnt signaling pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. Certain pyrrolone derivatives, particularly those targeting TNIK, can inhibit this pathway.[7]

Caption: Inhibition of the Wnt signaling pathway by a pyrrolone derivative targeting TNIK.

FGFR Signaling Pathway Inhibition

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is involved in cell proliferation, differentiation, and angiogenesis. Its dysregulation is linked to various cancers.

Caption: Inhibition of the FGFR signaling pathway by a 1H-pyrrolo[2,3-b]pyridine derivative.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening and evaluating the anticancer potential of novel this compound derivatives.

Caption: A typical workflow for the discovery and evaluation of anticancer pyrrolone derivatives.

References

- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. UQ eSpace [espace.library.uq.edu.au]

- 3. [PDF] Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors | Semantic Scholar [semanticscholar.org]

- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chiral 6-hydroxymethyl-1H,3H-pyrrolo[1,2-c]thiazoles: novel antitumor DNA monoalkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 11. ijpsonline.com [ijpsonline.com]

- 12. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Silico Evaluation and In Vitro Determination of Neuroprotective and MAO-B Inhibitory Effects of Pyrrole-Based Hydrazones: A Therapeutic Approach to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. brieflands.com [brieflands.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Potent World of 1H-Pyrrol-2(3H)-one: A Technical Guide to a Privileged Natural Product Scaffold

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrol-2(3H)-one, a five-membered lactam scaffold, is a recurring motif in a diverse array of natural products exhibiting a remarkable spectrum of biological activities. This in-depth technical guide serves as a comprehensive resource for researchers and drug development professionals, exploring the isolation, biological evaluation, and mechanistic insights of natural products containing this privileged core. The inherent reactivity and structural features of the this compound scaffold make it a compelling starting point for the development of novel therapeutics, particularly in the realms of oncology and infectious diseases.

Natural Products Harboring the this compound Core

The this compound scaffold is found in a variety of natural sources, from terrestrial plants to marine organisms and microorganisms. A prominent example is Jatropham , a pyrrolidinone alkaloid first isolated from plants of the Jatropha genus. This compound, along with its analogues, has garnered significant attention for its potent biological activities.

Jatropham and its Analogues from Jatropha Species

The genus Jatropha (Euphorbiaceae) is a rich source of bioactive secondary metabolites, including several compounds featuring the this compound core. Research has demonstrated the significant cytotoxic and antiviral properties of extracts from various Jatropha species.

One notable analogue, R(+) 4-hydroxy-2-pyrrolidinone , has been isolated from the leaves of Jatropha tanjorensis. This compound has demonstrated cytotoxic effects against several cancer cell lines.[1][2]

Biological Activities and Quantitative Data

Natural products containing the this compound scaffold have shown promising activity in a range of biological assays. Their cytotoxic and antiviral effects are of particular interest for drug discovery programs.

Cytotoxic Activity

Extracts and isolated compounds from Jatropha species have demonstrated potent cytotoxicity against a panel of human cancer cell lines. The methylene chloride fractions of the roots of Jatropha variegata and Jatropha spinosa have shown significant activity against MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cell lines.[3][4]

| Compound/Extract | Cell Line | IC50 (µg/mL) | Reference |

| Methylene chloride fraction of J. variegata roots (F-6) | MCF-7 | 1.4 | [3][4] |

| HepG2 | 0.64 | [3][4] | |

| A549 | 0.7 | [3][4] | |

| Methylene chloride fraction of J. spinosa roots (F-7) | MCF-7 | 1 | [3][4] |

| HepG2 | 0.24 | [3][4] | |

| A549 | 0.5 | [3][4] | |

| R(+) 4-hydroxy-2-pyrrolidinone | Hep-2 (larynx carcinoma) | 43.24 | [2] |

Table 1: Cytotoxic Activity of Jatropha-Derived Extracts and Compounds.

Antiviral Activity

In addition to their cytotoxic properties, extracts from Jatropha species have also exhibited promising antiviral activity. The methylene chloride fractions of the roots of J. variegata and J. spinosa have shown activity against Herpes Simplex Virus 2 (HSV-2) and Influenza A virus (H1N1).[3][4]

| Compound/Extract | Virus | IC50 (µg/mL) | Reference |

| Methylene chloride fraction of J. variegata roots (F-6) | HSV-2 | 4.88 | [3][4] |

| H1N1 | 4.24 | [3][4] | |

| Methylene chloride fraction of J. spinosa roots (F-7) | HSV-2 | 3.24 | [3][4] |

| H1N1 | 3.06 | [3][4] |

Table 2: Antiviral Activity of Jatropha-Derived Extracts.

Signaling Pathways and Mechanism of Action

While the precise molecular mechanisms of many this compound-containing natural products are still under investigation, preliminary studies suggest their involvement in key cellular processes. For instance, some synthetic derivatives of 5-hydroxy-1H-pyrrol-2-(5H)-one have been shown to induce S-phase cell cycle arrest and apoptosis in cancer cells, partially through a p53-dependent pathway.[5] Further research is necessary to elucidate the specific signaling cascades modulated by these natural products.

Figure 1: Proposed mechanism of action for some 5-hydroxy-1H-pyrrol-2-(5H)-one derivatives.

Experimental Protocols

The isolation and purification of natural products containing the this compound scaffold typically involve a combination of extraction and chromatographic techniques.

General Isolation Protocol for Jatropham Analogues from Jatropha Species

The following protocol provides a general framework for the isolation of pyrrolidinone derivatives from Jatropha plant material. Specific details may need to be optimized based on the plant part and the target compound.

Figure 2: General workflow for the isolation of this compound natural products.

Detailed Steps:

-

Extraction:

-

Fractionation:

-

Purification:

-

The resulting fraction is subjected to column chromatography on silica gel.

-

A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate, is employed to separate the components.[6]

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

-

Fractions containing the pure compound are combined and concentrated to yield the isolated natural product.

-

Conclusion and Future Directions

Natural products featuring the this compound scaffold represent a promising area for drug discovery and development. The demonstrated cytotoxic and antiviral activities of compounds like Jatropham and its analogues underscore their therapeutic potential. Future research should focus on the isolation and characterization of novel derivatives from diverse natural sources, comprehensive evaluation of their biological activities, and detailed elucidation of their mechanisms of action. A deeper understanding of the structure-activity relationships and the specific cellular targets of these compounds will be crucial for the rational design of new and more potent therapeutic agents based on this privileged scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. rsisinternational.org [rsisinternational.org]

- 3. Cytotoxic and antiviral activities of Jatropha variegata and Jatropha spinosa in relation to their metabolite profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation and Purification of Bioactive Compounds from the Stem Bark of Jatropha podagrica - PMC [pmc.ncbi.nlm.nih.gov]

The 1H-Pyrrol-2(3H)-one Ring System: An In-depth Technical Guide to its Reactivity and Applications

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrol-2(3H)-one, a five-membered unsaturated γ-lactam, represents a privileged scaffold in medicinal chemistry and organic synthesis. Its unique electronic and structural features give rise to a diverse range of chemical reactivity, making it a versatile building block for the synthesis of complex heterocyclic compounds and biologically active molecules. This technical guide provides a comprehensive overview of the reactivity of the this compound core, detailing its synthesis, key transformations, and applications, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of the this compound Core

The construction of the this compound ring system can be achieved through several synthetic strategies, with the Paal-Knorr synthesis being a prominent and versatile method.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][2] This acid-catalyzed reaction proceeds through the formation of a hemiaminal intermediate, which then cyclizes and dehydrates to afford the pyrrole ring.[2][3] For the synthesis of 1H-pyrrol-2(3H)-ones, appropriate precursors such as γ-keto acids or their ester derivatives are employed.

Logical Relationship of Paal-Knorr Synthesis:

Caption: Logical flow of the Paal-Knorr synthesis for 1H-pyrrol-2(3H)-ones.

Experimental Protocol: Synthesis of 1,5-disubstituted-4-ethoxycarbonyl-3-hydroxy-3-pyrroline-2-ones [2]

A mixture of the appropriate 1,4-dicarbonyl compound (1.0 eq.), a primary amine (1.2 eq.), and a catalytic amount of a weak acid like acetic acid is refluxed in a suitable solvent such as ethanol or toluene. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

| Starting Materials | Product | Yield (%) |

| Diethyl 2-acetyl-3-phenylsuccinate, Aniline | 4-(ethoxycarbonyl)-3-hydroxy-1,5-diphenyl-1H-pyrrol-2(3H)-one | ~75% |

| Diethyl 2-acetyl-3-methylsuccinate, Benzylamine | 1-benzyl-4-(ethoxycarbonyl)-3-hydroxy-5-methyl-1H-pyrrol-2(3H)-one | ~80% |

Reactivity of the this compound Ring

The reactivity of the this compound ring is dictated by the interplay of its functional groups: the endocyclic double bond, the lactam carbonyl group, and the enamine-like character of the nitrogen atom. This allows for a variety of transformations at different positions of the ring.

Electrophilic Reactions

Similar to pyrroles, the this compound ring is susceptible to electrophilic attack, primarily at the electron-rich C5 position. However, the presence of the carbonyl group deactivates the ring compared to simple pyrroles.

2.1.1. Halogenation

Halogenation of 1H-pyrrol-2(3H)-ones can be achieved using various halogenating agents. The reaction typically occurs at the C5 position.

Experimental Protocol: Halogenation of a this compound Derivative

To a solution of the this compound derivative (1.0 eq.) in a chlorinated solvent like dichloromethane or chloroform, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) (1.1 eq.) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate, and the product is extracted with an organic solvent.

Nucleophilic Reactions

The carbonyl group at C2 and the conjugated double bond make the this compound ring susceptible to nucleophilic attack.

2.2.1. Michael Addition (1,4-Conjugate Addition)

The α,β-unsaturated lactam system readily undergoes Michael addition with a variety of soft nucleophiles, such as thiols, amines, and enolates. This reaction is a powerful tool for the functionalization of the C4 position.

Experimental Workflow for Michael Addition:

Caption: A general experimental workflow for the Michael addition to 1H-pyrrol-2(3H)-ones.

Experimental Protocol: Aza-Michael Addition of an Amine [4]

A mixture of the this compound derivative (1.0 eq.) and the amine (1.2 eq.) is stirred in a suitable solvent (e.g., methanol, acetonitrile) at room temperature. The reaction can be catalyzed by a Lewis acid or a Brønsted acid. After completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the β-amino lactam.

| Nucleophile | Product | Yield (%) |

| Aniline | 4-(Phenylamino)-1,5-dihydro-2H-pyrrol-2-one derivative | High |

| Morpholine | 4-Morpholino-1,5-dihydro-2H-pyrrol-2-one derivative | High |

Cycloaddition Reactions

The endocyclic double bond of the this compound ring can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a dienophile.

2.3.1. Diels-Alder Reaction

The electron-withdrawing nature of the lactam carbonyl group activates the double bond for [4+2] cycloaddition with electron-rich dienes. This reaction provides a stereocontrolled route to complex polycyclic systems.[5]

Mechanism of the Diels-Alder Reaction:

Caption: Concerted mechanism of the Diels-Alder reaction.

Experimental Protocol: Diels-Alder Reaction with Anthracene [6][7]

A mixture of the this compound derivative (1.0 eq.) and a diene such as anthracene (1.1 eq.) is heated in a high-boiling solvent like xylene or toluene.[6] The reaction progress is monitored by the disappearance of the starting materials (TLC). After cooling, the product often crystallizes and can be isolated by filtration. Further purification can be achieved by recrystallization.

| Diene | Dienophile | Product | Yield (%) |

| Anthracene | Maleic Anhydride | 9,10-dihydroanthracene-9,10-α,β-succinic acid anhydride | ~71%[7] |

| 1,3-Butadiene | N-Phenylmaleimide | 4-Phenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | Good |

Other Reactions

2.4.1. Reduction

The double bond and the carbonyl group of the this compound ring can be reduced using various reducing agents. Catalytic hydrogenation (e.g., H₂/Pd-C) typically reduces the double bond to afford the corresponding γ-lactam (pyrrolidin-2-one). Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the lactam carbonyl to an amine, leading to the formation of a pyrrolidine.

2.4.2. Oxidation

Oxidation of the this compound ring can lead to various products depending on the oxidant and reaction conditions. Oxidative dearomatization of the related pyrrole ring is a known transformation.[8]

Applications in Medicinal Chemistry

The this compound scaffold is a key structural motif in a multitude of biologically active compounds, including anticancer, anti-inflammatory, and antiviral agents.[9] Many of these compounds exert their therapeutic effects by inhibiting specific enzymes, particularly protein kinases.

Kinase Inhibitors

Derivatives of the this compound, often fused with an oxindole core, are potent inhibitors of various protein kinases involved in cancer cell signaling pathways, such as vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and the PI3K/Akt/ERK pathway.[10][11]

Signaling Pathway Inhibition by Pyrrolinone-based Kinase Inhibitors:

Caption: Inhibition of key signaling pathways by this compound derivatives.

Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, features a pyrrole-indolin-2-one core structure. It functions by blocking the signaling pathways of VEGFR and PDGFR, thereby inhibiting tumor angiogenesis and growth.[10]

Quantitative Data Summary

Table 1: Spectroscopic Data for Representative this compound Derivatives

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) |

| (E)-4-((4-Cinnamoylphenyl)diazenyl)-3-methyl-1H-pyrazol-5(4H)-one | 8.00 (d, 1H), 7.80-7.10 (m, 9H), 7.60 (d, 1H), 6.90 (s, 1H), 2.35 (s, 1H), 1.20 (s, 3H)[11] | 190.0, 173.3, 157.0, 155.9, 145.5, 135.5, 135.2, 130.7, 129.0, 128.0, 126.7, 123.4, 121.7, 64.8, 19.5[11] | 1677 (C=O), 1560 (N=N)[11] |

| 4-((4-Acetylphenyl)diazenyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | 7.90-7.00 (m, 9H), 2.85 (s, 3H), 2.35 (s, 1H), 1.20 (s, 3H)[11] | 198.0, 168.3, 155.9, 155.6, 140.7, 134.0, 129.6, 129.3, 124.7, 122.8, 121.9, 62.2, 29.6, 19.8[11] | 1670 (C=O), 1560-1500 (N=N)[11] |

| 1-(4-(Allyloxy)phenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | 8.03 (d, 1H), 7.92–7.81 (m, 2H), 7.54 (t, 1H), 7.26 (d, 2H), 6.94 (d, 2H), 6.10–5.96 (m, 1H), 5.56 (s, 1H), 5.39 (d, 1H), 5.24 (d, 1H), 4.59–4.51 (m, 2H), 2.79 (s, 3H)[4] | Not Reported | 1711 (C=O), 1657 (C=O)[4] |

Table 2: Reaction Yields for Various Transformations

| Reaction Type | Substrates | Product | Yield (%) | Reference |

| Paal-Knorr Synthesis | Diethyl 2-acetyl-3-phenylsuccinate, Aniline | 4-(ethoxycarbonyl)-3-hydroxy-1,5-diphenyl-1H-pyrrol-2(3H)-one | ~75% | [2] |

| Diels-Alder | Anthracene, Maleic Anhydride | 9,10-dihydroanthracene-9,10-α,β-succinic acid anhydride | 71% | [7] |

| Three-component reaction | Arylglyoxals, 1,3-dimethyl-6-aminouracil, Barbituric acid | 5-(6-Aryl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)pyrimidine-2,4,6(1H,3H,5H)-trione | 65-85% |

Conclusion

The this compound ring system is a cornerstone of modern heterocyclic chemistry, offering a rich and diverse reactivity profile. Its facile synthesis and the ability to undergo a wide array of chemical transformations, including electrophilic and nucleophilic reactions, as well as cycloadditions, make it an invaluable scaffold for the construction of complex molecular architectures. The prevalence of this motif in numerous clinically approved drugs, particularly as kinase inhibitors, underscores its significance in medicinal chemistry. This guide has provided a comprehensive overview of the synthesis, reactivity, and applications of the this compound core, serving as a valuable resource for researchers and professionals in the field of drug discovery and development. Further exploration of the reactivity of this versatile scaffold will undoubtedly lead to the discovery of novel therapeutic agents and innovative synthetic methodologies.

References

- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. scribd.com [scribd.com]

- 8. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 10. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Navigating the Uncharted: A Technical Safety and Handling Guide for 1H-Pyrrol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Core Safety and Physical Properties

While comprehensive toxicological data for 1H-Pyrrol-2(3H)-one is not available, its physical and chemical properties have been computed.[1] The safety precautions outlined in this guide are extrapolated from data on analogous compounds.

Table 1: Physicochemical and Safety Data for this compound and Structurally Related Compounds

| Property | This compound | 1H-Pyrrole | 2-Pyrrolidone |

| Molecular Formula | C4H5NO[1] | C4H5N[2] | C4H7NO |

| Molecular Weight | 83.09 g/mol [1] | 67.09 g/mol [2] | 85.10 g/mol |

| Appearance | Not available | Colorless to yellowish liquid[3] | Colorless solid or liquid |

| Boiling Point | Not available | 131 °C[2] | 245 °C |

| Melting Point | Not available | -23 °C[2] | 25.6 °C |

| Flash Point | Not available | 39 °C[3] | 129 °C |

| Solubility | Not available | Soluble in ethanol, ether, benzene; slightly soluble in water.[3] | Miscible with water, ethanol, ether, chloroform, benzene. |

| Toxicity Data (LD50 Oral, Rabbit) | Not available | 137 mg/kg[2][3] | 6500 mg/kg (Rat) |

| GHS Hazard Statements | Not available | H226 (Flammable liquid and vapor), H301 (Toxic if swallowed), H318 (Causes serious eye damage), H332 (Harmful if inhaled), H402 (Harmful to aquatic life). | H319 (Causes serious eye irritation). |

Prudent Handling and Storage Protocols

Given the potential hazards associated with similar compounds, stringent adherence to safety protocols is paramount when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE program is critical to ensure the safety of laboratory personnel.

-

Eye and Face Protection: Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) approved standards should be worn at all times.

-

Skin Protection: Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat or protective suit are mandatory. Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[4]

General Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not breathe vapors or mists.[5]

-

Wash hands thoroughly after handling.

-

Use only in a well-ventilated area or under a chemical fume hood.[6]

-

Keep away from heat, sparks, and open flames.[5]

-

Take precautionary measures against static discharge.

Storage

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.[7]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[2]

Emergency Response Protocols

Immediate and appropriate action is crucial in the event of an emergency.

Spill Response

For minor spills, follow these steps while wearing appropriate PPE:

-

Containment: Confine the spill to a small area using absorbent materials like sand, earth, or vermiculite.[8]

-

Absorption: Cover the spill with an inert absorbent material.

-

Collection: Carefully scoop the absorbed material into a labeled, sealable container for disposal.

-

Decontamination: Clean the spill area with soap and water.

For major spills, evacuate the area immediately and contact emergency services.

Fire Response

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[9]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[7][9]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Experimental Workflows and Logical Relationships

Visualizing workflows can enhance safety and procedural clarity. The following diagrams, rendered in DOT language, illustrate key safety-related processes.

Caption: General laboratory workflow for handling this compound.

Caption: Logical workflow for responding to a chemical spill.

References

- 1. This compound | C4H5NO | CID 642156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 109-97-7 CAS MSDS (Pyrrole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. chemkleancorp.com [chemkleancorp.com]

- 9. echemi.com [echemi.com]

The Genesis of a Core Heterocycle: A Technical Guide to the Discovery and Synthesis of 1H-Pyrrol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical discovery and the evolution of synthetic methodologies for 1H-Pyrrol-2(3H)-one, a pivotal γ-lactam scaffold in medicinal chemistry and materials science. We will delve into the foundational syntheses, track the development of more sophisticated methods, and provide detailed experimental protocols for key transformations.

Introduction: The Significance of the γ-Lactam Core

The γ-lactam ring system, exemplified by this compound, is a recurring motif in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique combination of a cyclic amide within a five-membered ring imparts specific conformational constraints and hydrogen bonding capabilities that are crucial for molecular recognition and biological activity. The journey to understand and manipulate this fundamental heterocyclic core began with early explorations into the chemistry of amino acids and related compounds.

The Dawn of Synthesis: Early Approaches

While pinpointing a single, definitive "discovery" of the unsubstituted this compound is challenging due to the interconnected history of γ-lactam synthesis, early methods revolved around the cyclization of linear precursors. One of the foundational approaches involves the intramolecular condensation of γ-amino acids.

A significant early publication in the broader field of pyrrolin-2-one synthesis appeared in the Journal of the Organic Chemistry in 1979, which detailed the synthesis and properties of various pyrrolin-2-ones, laying the groundwork for further exploration in this area.[1]

Classical Synthetic Routes:

Two primary classical strategies have been employed for the synthesis of the this compound core:

-

Cyclization of γ-Unsaturated Carboxylic Acid Derivatives: This approach involves the intramolecular cyclization of molecules containing a nitrogen nucleophile and a carboxylic acid derivative separated by a four-carbon chain with a double bond.

-

Dehydrogenation of Pyrrolidin-2-ones (γ-Butyrolactams): The introduction of unsaturation into the readily available saturated γ-lactam ring provides a direct route to this compound.

Evolution of Synthetic Methodologies

Over the decades, the synthesis of this compound and its derivatives has evolved significantly, driven by the need for greater efficiency, milder reaction conditions, and the ability to introduce diverse substituents.

Modern Synthetic Methods:

More contemporary approaches offer improved yields and functional group tolerance. These include:

-

Ring-Closing Metathesis (RCM): A powerful tool for the formation of cyclic olefins, RCM has been applied to the synthesis of unsaturated γ-lactams.

-

Palladium-Catalyzed Carbonylation Reactions: These methods allow for the construction of the lactam ring from acyclic precursors through the incorporation of a carbonyl group.

-

Multicomponent Reactions: One-pot reactions involving three or more starting materials have emerged as an efficient strategy for the rapid assembly of complex pyrrolone structures.

Key Synthetic Transformations: A Summary

The following table summarizes key synthetic methods for this compound and its derivatives, highlighting the starting materials, general reaction conditions, and typical yields.

| Method Name | Starting Materials | Key Reagents/Conditions | Typical Yield (%) | Reference |

| Hofmann Degradation | Succinimide | Bromine, Sodium Hydroxide | Moderate | Historical |

| Pinner Reaction | γ-Cyanocarboxylic ester | HCl, Alcohol | Good | [2] |

| Dehydrogenation | Pyrrolidin-2-one | Metal catalyst (e.g., Pd/C), High Temperature | Variable | General |

| Intramolecular Cyclization | γ-Amino-α,β-unsaturated ester | Base or Acid catalyst | Good to Excellent | General |

| Modern Catalytic Methods | Dienes, Amines, CO | Transition metal catalysts (e.g., Pd, Rh) | High | Contemporary |

Experimental Protocols

This section provides detailed experimental methodologies for two key synthetic approaches to the this compound core.

Protocol 1: Synthesis via Dehydrogenation of Pyrrolidin-2-one

This method represents a classical approach to introduce unsaturation into the γ-lactam ring.

Procedure:

-

A mixture of pyrrolidin-2-one (1 equivalent) and a suitable dehydrogenation catalyst (e.g., 10 mol% Palladium on Carbon) is placed in a high-boiling point solvent (e.g., diphenyl ether).

-

The reaction mixture is heated to reflux (typically > 200 °C) under an inert atmosphere (e.g., Nitrogen or Argon).

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material.

-

Upon completion, the reaction mixture is cooled to room temperature and the catalyst is removed by filtration through a pad of celite.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound.

Protocol 2: One-pot Synthesis of Substituted 1H-Pyrrol-2(5H)-ones

This modern approach showcases a multicomponent reaction for the efficient synthesis of substituted pyrrolones.[3]

General Procedure for Synthesis of 5-Hydroxy-1H-pyrrol-2-(5H)-ones: [3]

-

To a solution of a vinyl sulfonium salt (0.20 mmol) in anhydrous acetonitrile (5.0 mL) at 0 °C under a nitrogen atmosphere, distilled 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.20 mmol) is added dropwise.[3]

-

The reaction mixture is stirred for 10–15 minutes and monitored by TLC.[3]

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with dichloromethane (3 x 15 mL).[3]

-

The combined organic layers are dried over magnesium sulfate and concentrated under reduced pressure.[3]

-

The crude product is purified by column chromatography on neutral alumina, eluting with a 50% ethyl acetate/hexane mixture to remove non-polar impurities and then with an appropriate solvent system to isolate the desired 5-hydroxy-1H-pyrrol-2(5H)-one derivative.[3]

Signaling Pathways and Logical Relationships

The synthesis of this compound can be visualized as a series of logical steps, starting from simple acyclic precursors and proceeding through key intermediates to the final cyclic product. The following diagrams, generated using the DOT language, illustrate these conceptual pathways.

Caption: Classical synthetic routes to this compound.

Caption: Workflow for a modern multicomponent synthesis of pyrrolones.

Conclusion

The synthesis of this compound has a rich history, evolving from classical, often harsh, methodologies to modern, efficient, and highly versatile catalytic and multicomponent strategies. This progression has not only improved access to this fundamental heterocycle but has also opened up new avenues for the design and development of novel therapeutics and functional materials. The continued innovation in synthetic organic chemistry promises to further refine our ability to construct and functionalize this important molecular scaffold, paving the way for future discoveries.

References

Methodological & Application

Application Notes and Protocols for the Catalytic Synthesis of 1H-Pyrrol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for selected modern catalytic methods for the synthesis of 1H-Pyrrol-2(3H)-ones, a core structural motif in many biologically active compounds. The following sections detail an organocatalytic and two transition metal-catalyzed approaches, offering a range of strategies for accessing these valuable heterocycles.

Organocatalytic Asymmetric Henry Reaction for 3-Substituted-3-hydroxy-1H-pyrrol-2(3H)-ones

This method details the use of a chiral bifunctional amine-thiourea catalyst to achieve an asymmetric Henry (nitroaldol) reaction between 1H-pyrrole-2,3-diones and nitromethane. This approach provides access to 3-hydroxy-3-nitromethyl-1H-pyrrol-2(3H)-ones bearing a quaternary stereocenter.

Quantitative Data Summary

| Entry | Substrate (1H-pyrrole-2,3-dione) | Catalyst Loading (mol%) | Time (h) | Yield (%)[1][2] | Enantiomeric Excess (ee, %)[1][2] |

| 1 | 1-benzyl-5-phenyl-1H-pyrrole-2,3-dione | 10 | 72 | 75 | 73 |

| 2 | 1-methyl-5-phenyl-1H-pyrrole-2,3-dione | 10 | 72 | 68 | 65 |

| 3 | 1-ethyl-5-phenyl-1H-pyrrole-2,3-dione | 10 | 72 | 71 | 69 |

| 4 | 5-phenyl-1-propyl-1H-pyrrole-2,3-dione | 10 | 72 | 70 | 68 |

| 5 | 1-butyl-5-phenyl-1H-pyrrole-2,3-dione | 10 | 72 | 65 | 62 |

| 6 | 1-isobutyl-5-phenyl-1H-pyrrole-2,3-dione | 10 | 72 | 62 | 60 |

Experimental Protocol

General Procedure for the Asymmetric Henry Reaction: [1][2]

-

To a stirred solution of the 1H-pyrrole-2,3-dione (0.1 mmol) in toluene (1.0 mL) at -20 °C, add the chiral bifunctional amine-thiourea catalyst (0.01 mmol, 10 mol%).

-

Add nitromethane (0.3 mmol, 3.0 equiv.) to the reaction mixture.

-

Stir the reaction mixture at -20 °C for 72 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 3:1) to afford the desired 3-hydroxy-3-nitromethyl-1H-pyrrol-2(3H)-one.

-

Determine the enantiomeric excess of the product by High-Performance Liquid Chromatography (HPLC) analysis on a chiral stationary phase.

Proposed Catalytic Cycle

Caption: Proposed mechanism for the organocatalytic asymmetric Henry reaction.

Palladium(II)-Catalyzed Intramolecular C-H Amination

This protocol describes the synthesis of γ-lactams, including 1H-pyrrol-2(3H)-ones, via a Palladium(II)-catalyzed intramolecular amination of sp3 C-H bonds. This method offers a direct approach to the lactam core from linear N-alkoxyamide precursors.

Quantitative Data Summary

| Entry | Substrate (N-alkoxyamide) | Catalyst (mol%) | Oxidant | Additive | Yield (%)[3] |

| 1 | N-methoxy-3-phenylbutanamide | Pd(OAc)2 (10) | CuCl2 | AgOAc | 75 |

| 2 | N-methoxy-3,3-dimethylbutanamide | Pd(OAc)2 (10) | CuCl2 | AgOAc | 80 |

| 3 | N-methoxy-3-methyl-3-phenylbutanamide | Pd(OAc)2 (10) | CuCl2 | AgOAc | 72 |

| 4 | N-methoxy-4-phenylpentanamide | Pd(OAc)2 (10) | CuCl2 | AgOAc | 65 (as δ-lactam) |

Experimental Protocol

General Procedure for Pd(II)-Catalyzed C-H Amination: [3]

-

To a screw-capped vial, add the N-alkoxyamide substrate (0.2 mmol), Pd(OAc)2 (0.02 mmol, 10 mol%), CuCl2 (0.4 mmol, 2.0 equiv.), and AgOAc (0.4 mmol, 2.0 equiv.).

-

Add 1,2-dichloroethane (DCE) (1.0 mL) as the solvent.

-

Seal the vial and heat the reaction mixture at 100 °C for 12-24 hours.

-

Monitor the reaction by TLC or Gas Chromatography (GC).

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the corresponding γ-lactam.

Reaction Workflow

Caption: Workflow for the Pd(II)-catalyzed intramolecular C-H amination.

Rhodium-Catalyzed Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers

This advanced method provides an enantioselective route to functionalized chiral γ-lactams containing a β-quaternary center from sulfonamide-tethered cyclobutanone/1,3-diene substrates. The reaction proceeds via a C-C bond activation and a sulfonyl radical migration.